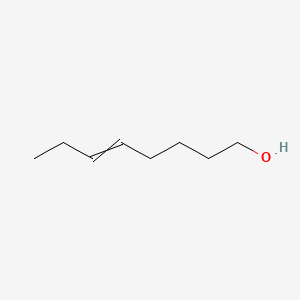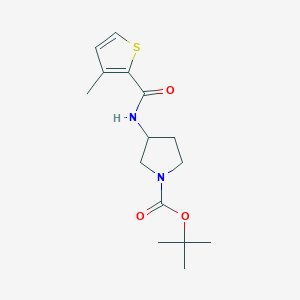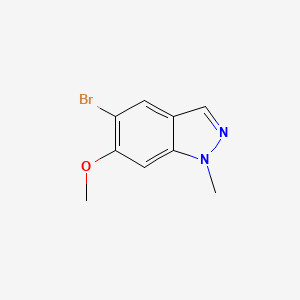
Oct-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-Octen-1-ol: is an organic compound with the molecular formula C8H16O . It is a colorless to pale yellow liquid with a characteristic watermelon, citrus-like odor . This compound is used primarily as a fragrance and flavoring agent, providing melon and orange fragrances as well as orange, mushroom, melon, watermelon, and banana flavors .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-5-Octen-1-ol can be synthesized through various synthetic routes. One common method involves the hydroboration-oxidation of 5-octyne. The reaction typically proceeds as follows:
Hydroboration: 5-octyne is treated with diborane (B2H6) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield cis-5-Octen-1-ol.
Industrial Production Methods: Industrial production of cis-5-Octen-1-ol often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of stabilizers such as α-tocopherol is common to prevent oxidation and degradation of the compound during storage .
Chemical Reactions Analysis
Types of Reactions: cis-5-Octen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: cis-5-Octenal and cis-5-Octenoic acid.
Reduction: 5-Octanol.
Substitution: Halogenated derivatives such as 5-chloro-5-octen-1-ol.
Scientific Research Applications
cis-5-Octen-1-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-5-Octen-1-ol involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may act as a signaling molecule, influencing the behavior of insects and other organisms . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
cis-5-Octen-1-ol can be compared with other similar compounds, such as:
cis-3-Hexen-1-ol: Known for its grassy odor, used in flavors and fragrances.
1-Octen-3-ol: Known for its mushroom-like odor, used in flavors and fragrances.
cis-6-Nonen-1-ol: Known for its green, melon-like odor, used in flavors and fragrances.
Uniqueness: cis-5-Octen-1-ol is unique due to its specific watermelon, citrus-like odor, which makes it particularly valuable in the fragrance and flavor industry .
Properties
CAS No. |
90200-83-2 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-5-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
VDHRTASWKDTLER-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCO |
density |
0.840-0.860 (20°) |
physical_description |
colourless liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B12508538.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12508561.png)

![9H-fluoren-9-ylmethyl N-{1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate](/img/structure/B12508580.png)


![N-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12508599.png)
![4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate](/img/structure/B12508609.png)

![3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12508616.png)

![tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12508629.png)
